molecular formula C21H24O8 B13640250 beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside

beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside

Cat. No.: B13640250
M. Wt: 404.4 g/mol
InChI Key: IIISUZGWBIPYEJ-UHFFFAOYSA-N
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Description

Pinostilbenoside is a naturally occurring stilbene glycoside found in various plants, particularly in the Pinaceae family. It is a derivative of resveratrol and is known for its wide range of biologically active properties, including antioxidant, immunomodulatory, anti-inflammatory, and anti-angiogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinostilbenoside can be synthesized through the glycosylation of pinostilbene. The process involves the reaction of pinostilbene with a glycosyl donor in the presence of a catalyst. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, and the catalyst used can be a Lewis acid like boron trifluoride etherate .

Industrial Production Methods

Industrial production of pinostilbenoside involves the extraction of the compound from plant sources, particularly from the bark of Pinus koraiensis. The extraction process includes grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Pinostilbenoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pinostilbenoside, such as its dichloroderivatives and glucuronides .

Mechanism of Action

Pinostilbenoside exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates the immune response by regulating the activity of immune cells and cytokines. Additionally, pinostilbenoside exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide and prostaglandins .

Comparison with Similar Compounds

Pinostilbenoside is structurally similar to other stilbene glycosides such as resveratroloside and pterostilbenoside. it is unique in its specific glycosylation pattern and methylation, which contribute to its distinct biological activities .

List of Similar Compounds

  • Resveratroloside
  • Pterostilbenoside
  • Astringin
  • Piceid
  • Isorhapontin

Pinostilbenoside stands out due to its higher prevalence in certain plant species and its potent biological activities, making it a valuable compound for further research and application.

Properties

IUPAC Name

2-[4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-16-9-13(8-14(23)10-16)3-2-12-4-6-15(7-5-12)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIISUZGWBIPYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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